4-Aminopent-2-enoic acid

Description

Nomenclature, Stereochemical Forms, and Structural Variants of 4-Aminopent-2-enoic Acid

The precise naming and identification of a chemical compound are fundamental to scientific communication. This compound is identified by its IUPAC name and a variety of chemical identifiers. nih.gov The structure contains a five-carbon pentanoic acid backbone with an amino group (–NH₂) at the fourth carbon and a carbon-carbon double bond between the second and third carbons. nih.gov

This structure gives rise to stereoisomerism. The double bond can exist in two different geometric configurations, (E) and (Z), while the chiral center at carbon 4 can exist in two enantiomeric forms, (R) and (S). This results in four possible stereoisomers: (2E, 4R), (2E, 4S), (2Z, 4R), and (2Z, 4S). For instance, a specific stereoisomer, (-)-4-aminopent-2-enoic acid, has been synthesized and is described as the vinylogue of L-alanine. rsc.org

Structural variants, or analogs, of this compound include other unsaturated amino acids where the positions of the amino group and the double bond are different. Commonly researched analogs include 2-aminopent-4-enoic acid (also known as allylglycine) and 5-aminopent-2-enoic acid. medchemexpress.compublish.csiro.au These variations in structure can lead to different chemical properties and biological activities.

Significance of Alpha,Beta-Unsaturated Amino Acids in Synthetic Organic Chemistry and Chemical Biology

Alpha,beta-unsaturated amino acids, the class to which this compound belongs, are highly valuable building blocks in organic synthesis and chemical biology. Their conjugated system, consisting of a double bond and a carbonyl group, makes them reactive and versatile synthons. rsc.org

In synthetic organic chemistry, these compounds are often used in conjugate addition reactions, such as the aza-Michael reaction, to introduce nitrogen-containing functional groups. organic-chemistry.orgrsc.org This method is a powerful tool for creating more complex molecules, including β-amino acids, which are important components of many biologically active peptides and small-molecule pharmaceuticals. nih.gov The reactivity of the α,β-unsaturated system allows for the construction of five- and six-membered nitrogen-containing heterocycles, which are core structures in a wide array of natural products and drugs. rsc.org

In chemical biology, non-proteinogenic α-amino acids, including unsaturated variants, are increasingly used as molecular probes to investigate biological processes. rsc.org By incorporating these unnatural amino acids into peptides, scientists can study the bioactive conformations of proteins and develop new pharmacologically active compounds. rsc.org Their unique structures can confer enhanced stability or altered activity to peptides, opening new avenues in drug discovery and protein engineering. researchgate.netnumberanalytics.com

Overview of Research Trajectories Pertaining to this compound and its Analogs

Research specifically focused on this compound is not extensive, but studies on it and its close structural analogs highlight key areas of investigation. One notable study detailed the synthesis of (-)-4-aminopent-2-enoic acid from L-alanine. rsc.org The research confirmed its structural relationship to L-alanine and studied its hydrogenation to form (+)-γ-aminovaleric acid. rsc.org This type of research is fundamental for establishing stereochemical relationships and providing pathways to other valuable chiral molecules.

More broadly, research on analogs of this compound has explored their potential as modulators of biological targets. For example, studies on the isomers (Z)- and (E)-5-aminopent-2-enoic acid were conducted to investigate their activity at GABA receptors. publish.csiro.augrafiati.com The results showed that only the (Z) isomers were active as GABA agonists, with (Z)-5-aminopent-2-enoic acid being more potent than the saturated parent compound, 5-aminopentanoic acid. publish.csiro.augrafiati.com This demonstrates how the introduction of a double bond with specific geometry can significantly influence biological activity.

The synthesis of various α,β-unsaturated amino acid derivatives remains an active area of research, driven by their utility as precursors to other valuable compounds. nih.govnih.gov For example, methods have been developed for the copper-catalyzed enantioselective synthesis of β-amino acid derivatives from α,β-unsaturated carbonyl compounds. nih.gov These synthetic strategies are crucial for accessing enantiomerically pure building blocks needed for the development of new drugs and bioactive molecules. nih.govresearchgate.net

Compound Names Mentioned

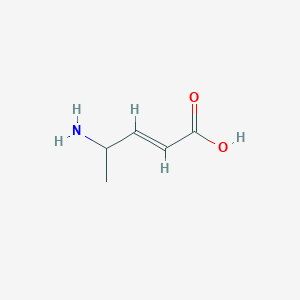

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9NO2 |

|---|---|

Molecular Weight |

115.13 g/mol |

IUPAC Name |

(E)-4-aminopent-2-enoic acid |

InChI |

InChI=1S/C5H9NO2/c1-4(6)2-3-5(7)8/h2-4H,6H2,1H3,(H,7,8)/b3-2+ |

InChI Key |

SCUXCFWYAJSHJI-NSCUHMNNSA-N |

Isomeric SMILES |

CC(/C=C/C(=O)O)N |

Canonical SMILES |

CC(C=CC(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies for 4 Aminopent 2 Enoic Acid

Asymmetric Synthesis and Stereocontrol in the Preparation of 4-Aminopent-2-enoic Acid Enantiomers

The biological activity of chiral molecules is often enantiomer-dependent, making the development of asymmetric syntheses for compounds like this compound a critical area of research. These methods aim to control the three-dimensional arrangement of atoms, leading to the selective formation of a desired stereoisomer.

Chiral Pool Strategies Utilizing Precursors for this compound Synthesis

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials. nih.govthieme-connect.de Amino acids, such as L-alanine or L-glutamic acid, are common choices due to their inherent chirality and functional groups that can be chemically manipulated.

A plausible strategy starting from a chiral precursor like (S)-glutamic acid could involve a multi-step sequence. For instance, a reported synthesis of the related S-(+)-4-amino-5-hexynoic acid from (S)-glutamic acid highlights a viable pathway that could be adapted. nih.gov This would typically involve protection of the amino and carboxylic acid groups, selective reduction of the side-chain carboxylic acid to an aldehyde, and subsequent chain extension and functional group manipulation to introduce the double bond in the desired position. The key advantage of this approach is that the stereochemistry at the C4 position of this compound is predetermined by the starting material.

Table 1: Chiral Pool Precursors and Potential Synthetic Transformations

| Chiral Precursor | Key Transformation Steps | Target Enantiomer |

| (S)-Glutamic Acid | Protection, Selective Reduction, Chain Elongation, Elimination | (S)-4-Aminopent-2-enoic acid |

| (R)-Glutamic Acid | Protection, Selective Reduction, Chain Elongation, Elimination | (R)-4-Aminopent-2-enoic acid |

| (S)-Alanine | Protection, Aldol-type condensation, Dehydration | (S)-4-Aminopent-2-enoic acid |

This table presents conceptual pathways. Specific reagents and conditions would require experimental optimization.

Asymmetric Catalysis in the Enantioselective Synthesis of this compound

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. While specific examples for this compound are not extensively documented, methodologies applied to similar structures provide a clear blueprint.

For instance, the asymmetric synthesis of (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids has been achieved with high stereoselectivity using a chiral auxiliary approach, which is a form of substrate-controlled asymmetric induction. nih.gov In this method, an achiral precursor is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

A notable example involves the use of ferrocenyl-based oxazolidinone auxiliaries. nih.gov The synthesis proceeds through the stereoselective allylation of the chiral oxazolidinone enolate. Hydrolysis of the resulting product yields the enantiomerically enriched amino acid. This methodology could be adapted for this compound by employing a different electrophile in the alkylation step.

Another powerful tool in asymmetric catalysis is transition metal-catalyzed hydrogenation. Chiral phosphine (B1218219) ligands, such as BINAP or DuPHOS, in complex with rhodium or ruthenium, can effectively reduce a prochiral olefin with high enantioselectivity. A precursor to this compound containing a double bond at a different position could potentially be synthesized and then asymmetrically hydrogenated to establish the chiral center at C4.

Enzymatic Resolution Techniques for Stereochemical Purity of this compound

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. Enzymes, being chiral catalysts, can selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer or the product of the enzymatic reaction.

Lipases are a class of enzymes frequently used for the kinetic resolution of racemic alcohols, esters, and amines. thieme.comresearchgate.netnih.gov In a typical scenario, a racemic mixture of a this compound ester could be subjected to hydrolysis catalyzed by a lipase (B570770). The enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. These two compounds, having different functional groups, can then be separated by conventional methods like extraction or chromatography. The choice of lipase and reaction conditions is crucial for achieving high enantioselectivity. rsc.org

Table 2: Potential Enzymatic Resolution Strategies for this compound Derivatives

| Substrate | Enzyme | Reaction Type | Products to be Separated |

| Racemic methyl 4-aminopent-2-enoate | Lipase (e.g., from Candida antarctica) | Enantioselective Hydrolysis | (R)- or (S)-4-aminopent-2-enoic acid and the unreacted ester enantiomer |

| Racemic this compound | Lipase | Enantioselective Esterification | (R)- or (S)-methyl 4-aminopent-2-enoate and the unreacted acid enantiomer |

Convergent and Linear Synthesis Approaches to this compound

Conventional Organic Synthesis Routes to the this compound Scaffold

A plausible linear synthesis of racemic this compound could commence with a simple starting material like 3-aminobutanoic acid. The synthesis could proceed through the following hypothetical steps:

Protection of the amine: The amino group of 3-aminobutanoic acid would be protected, for example, as a carbamate (B1207046) (e.g., Boc or Cbz), to prevent it from interfering with subsequent reactions.

Reduction of the carboxylic acid: The carboxylic acid would be reduced to a primary alcohol.

Oxidation to the aldehyde: The primary alcohol would then be oxidized to the corresponding aldehyde.

Chain extension: A Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) ylide, such as triethyl phosphonoacetate, would install the two-carbon extension and the α,β-unsaturated ester functionality. wikipedia.org This reaction generally favors the formation of the (E)-alkene.

Deprotection: Finally, removal of the protecting groups from the amine and hydrolysis of the ester would yield this compound.

Reductive Amination Methodologies for this compound Precursors

Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds. wikipedia.orgmdpi.com This reaction can be a key step in both linear and convergent syntheses of this compound.

A direct approach would involve the reductive amination of a suitable keto-enoate precursor, such as ethyl 4-oxopent-2-enoate. youtube.com In this one-pot reaction, the keto-enoate would be treated with an ammonia (B1221849) source and a reducing agent. mdpi.com The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the amine.

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics |

| Sodium borohydride (B1222165) (NaBH₄) | A common and cost-effective reducing agent. |

| Sodium cyanoborohydride (NaBH₃CN) | Selective for the reduction of imines in the presence of ketones or aldehydes. |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A mild and selective reducing agent, often used for reductive aminations. |

For an asymmetric synthesis, a chiral amine could be used in the reductive amination of an achiral keto-enoate, leading to the formation of a diastereomeric mixture of products that could potentially be separated. Alternatively, the use of a chiral reducing agent or a chiral catalyst could induce enantioselectivity in the reduction of the imine intermediate.

Conjugate Addition Strategies for the Construction of the this compound Framework

The construction of the core carbon skeleton of this compound and its analogs can be efficiently achieved through conjugate addition reactions, also known as Michael additions. This strategy involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. Organocuprates, particularly Gilman reagents, have proven to be effective for creating the necessary carbon-carbon bonds with high regioselectivity.

Research has delineated the scope and limitations of using 2- and 4-pyridyl Gilman homocuprates in conjugate additions to various α,β-unsaturated Michael acceptors. acs.org This methodology is particularly relevant for synthesizing precursors to complex amino acids. For instance, the conjugate addition of the cuprate (B13416276) derived from 2-bromo-3-methylpyridine (B184072) to (E)-methyl crotonate serves as a key step in the asymmetric synthesis of the sesquiterpenoid constituent (−)-(1'S,2'S)-evoninic acid. acs.org While aryl additions are often achieved with rhodium-catalyzed aryl boronates or copper-catalyzed Grignard reagents, stoichiometric aryl lithium cuprates remain a robust option. acs.org The utility of this approach underscores its potential for creating the substituted pentenoic acid framework by carefully selecting the appropriate organocuprate and enoate acceptor.

| Michael Acceptor | Organocuprate Source | Product Structure (Post-addition) | Reference |

| (E)-methyl crotonate | 2-bromo-3-methylpyridine | Methyl 3-(3-methylpyridin-2-yl)butanoate | acs.org |

| Cyclohexenone | 2-bromopyridine | 3-(pyridin-2-yl)cyclohexan-1-one | acs.org |

| Methyl vinyl ketone | 4-bromopyridine | 5-(pyridin-4-yl)pentan-2-one | acs.org |

Synthesis of Derivatives and Structurally Modified Analogs of this compound

The functional groups inherent in this compound—the carboxylic acid, the amine, and the alkene—provide multiple handles for structural modification. These modifications are crucial for developing analogs with tailored chemical properties. Advanced synthetic methods allow for the precise introduction of diverse functionalities, leading to novel derivatives.

Alkynyl ketones are highly versatile building blocks in organic synthesis due to the dual reactivity of the ketone and the alkyne. These reactive intermediates can be employed to construct complex molecular architectures, making them suitable for the synthesis of this compound analogs. Although direct synthesis of analogs from this specific starting material using alkynyl ketones is not extensively documented, the principles of their reactivity can be applied.

For example, the reaction of alkynyl ketone enolates with aldehydes can lead to multisubstituted enolates, which are precursors to a variety of functionalized structures. researchgate.net Furthermore, the development of photoredox-catalyzed reactions involving vinylbenziodoxolones, which can be derived from alkynyl precursors, allows for transition-metal-free vinylation reactions with high functional group tolerance and retention of alkene configuration. researchgate.net Such methodologies could potentially be adapted to modify the olefinic bond in the this compound backbone or to build entirely new analogs by using the amino acid as a nucleophile in reactions with alkynyl ketone-derived intermediates.

The incorporation of heterocyclic moieties into amino acid scaffolds is a common strategy for developing compounds with novel properties. The amino group of this compound is a prime site for such modifications. Synthesis can be achieved by reacting the amino acid with various heterocyclic precursors.

General strategies often involve the coupling of a carboxylic acid on the heterocycle with the amino group of the amino acid to form an amide bond. For instance, a series of novel urea (B33335)/thiourea derivatives of quinazolinone–lysine conjugates have been synthesized as β2,3-amino acid derivatives. nih.gov Similarly, new 4-amino-5-benzoyl-N-phenyl-2-(substituted-amino)-1H-pyrrole-3-carbothioamide derivatives have been prepared to identify new HIV-1 inhibitors. nih.gov These approaches highlight that the amine functionality can act as a nucleophile to attack an activated heterocyclic system or that the amino acid can be built around a pre-formed heterocycle. The synthesis of 2-aryl-4-quinolones, which are aza-analogs of flavones, provides another example of building complex heterocyclic systems that can be appended to or incorporate amino acid-like side chains. mdpi.com

| Heterocyclic Class | Synthetic Strategy Example | Potential Application | Reference |

| Pyrrole | Reaction with 4-amino-5-benzoyl-N-phenyl-2-(substituted-amino)-1H-pyrrole-3-carbothioamides | Development of enzyme inhibitors | nih.gov |

| Pyrazole | Coupling of 4-nitropyrazole-3-carboxylic acid with amines | Development of kinase inhibitors | nih.gov |

| Thiophene[3,2-d]pyrimidine | Amide condensation with amino acids | Development of reverse transcriptase inhibitors | mdpi.com |

| Quinolone | Cyclization reactions starting from aminoacetophenones | Development of anticancer agents | mdpi.com |

Sustainable and Scalable Production Techniques for this compound

The transition from laboratory-scale synthesis to industrial production necessitates the development of sustainable and scalable manufacturing processes. For this compound, this involves adopting technologies like continuous flow synthesis and adhering to the principles of green chemistry to enhance efficiency, safety, and environmental performance.

Continuous flow chemistry offers significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety, and easier scalability. flinders.edu.au In a flow system, reagents are continuously pumped through a reactor, allowing for precise control of temperature, pressure, and residence time. nih.gov This technology is particularly well-suited for multistep transformations where intermediates can be generated and consumed in-line without isolation. flinders.edu.au

The synthesis of this compound and its derivatives could be adapted to a continuous flow process. Key reaction steps, such as amide bond formation, coupling reactions, and protection/deprotection sequences, are commonly performed in flow reactors. nih.gov For example, a multi-step continuous-flow system could be designed to first perform a conjugate addition in one reactor coil, followed by in-line purification or functional group manipulation in a subsequent module. flinders.edu.au The ability to safely handle hazardous reagents and byproducts, such as CO2 generated during deprotection steps, makes flow chemistry an attractive option for scalable production. flinders.edu.au

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow |

| Heat Transfer | Limited by surface area-to-volume ratio | High surface area-to-volume ratio | Excellent thermal control, reduced risk of thermal runaways. flinders.edu.au |

| Mass Transfer | Dependent on stirring efficiency | Efficient mixing via static mixers or small channel dimensions | Homogeneous reaction conditions, faster reaction rates. nih.gov |

| Scalability | Problematic; requires larger vessels | Achieved by running the system for longer ("scale-out") | Less problematic scale-up, consistent product quality. flinders.edu.au |

| Safety | Handling of large quantities of hazardous materials | Small reactor volumes confine hazardous materials | Reduced risk of accidents, better management of exotherms and gas evolution. flinders.edu.au |

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sciencepublishinggroup.com Applying these principles to the synthesis of this compound can lead to more environmentally benign and economically viable production methods. semanticscholar.org

The 12 principles of green chemistry provide a framework for this optimization. rroij.comnih.gov Key considerations include maximizing atom economy by designing syntheses where the maximum proportion of starting materials is incorporated into the final product. researchgate.net The use of catalysis is paramount, as catalytic reagents are often more selective, reduce energy requirements, and minimize waste compared to stoichiometric reagents. semanticscholar.org For example, employing catalytic amounts of copper or rhodium for the conjugate addition step would be preferable to using stoichiometric organocuprates. Other principles include using safer solvents (e.g., water, ethanol) instead of hazardous ones (e.g., chlorinated solvents), improving energy efficiency by conducting reactions at ambient temperature and pressure, and using renewable feedstocks. nih.gov

| Green Chemistry Principle | Application in this compound Synthesis | Reference |

| 1. Prevention | Design synthetic routes to minimize waste generation from the outset. | nih.gov |

| 2. Atom Economy | Utilize reactions like cycloadditions or rearrangements that incorporate all atoms into the product. | researchgate.net |

| 3. Less Hazardous Synthesis | Avoid toxic reagents; for example, use a greener brominating agent if halogenation is needed. | nih.gov |

| 4. Designing Safer Chemicals | Modify the final structure to reduce toxicity while maintaining function. | semanticscholar.org |

| 5. Safer Solvents & Auxiliaries | Replace chlorinated solvents with water, ethanol, or supercritical fluids. | sciencepublishinggroup.com |

| 6. Design for Energy Efficiency | Use catalysts to lower reaction temperatures and pressures. | nih.gov |

| 7. Use of Renewable Feedstocks | Source starting materials from biomass where feasible. | semanticscholar.org |

| 8. Reduce Derivatives | Avoid unnecessary protection/deprotection steps by using more selective reagents. | nih.gov |

| 9. Catalysis | Prefer catalytic reagents (e.g., enzymes, metal catalysts) over stoichiometric ones. | semanticscholar.org |

| 10. Design for Degradation | Design the molecule to biodegrade into innocuous products after use. | nih.gov |

| 11. Real-time Analysis | Implement in-line process analytical technology (PAT) to monitor and control reactions. | nih.gov |

| 12. Safer Chemistry for Accident Prevention | Choose reagents and conditions that minimize the potential for explosions, fires, or releases. | nih.gov |

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation of 4 Aminopent 2 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentarastirmax.com

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete picture of the proton and carbon framework of 4-aminopent-2-enoic acid can be assembled.

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, and the spin-spin coupling between adjacent protons provides critical information about the connectivity of the carbon skeleton.

Based on the structure, the following proton signals are anticipated:

Methyl Protons (H-5): The three protons of the methyl group (CH₃) at the C-5 position would appear as a doublet due to coupling with the single proton on C-4.

Methine Proton (H-4): The proton attached to the carbon bearing the amino group (C-4) would resonate as a multiplet, resulting from coupling to the protons on C-3 and C-5.

Vinylic Protons (H-2 and H-3): The two protons on the carbon-carbon double bond are in different electronic environments. H-2, being closer to the electron-withdrawing carboxylic acid group, would appear further downfield than H-3. They would appear as doublets of doublets due to coupling with each other and with the adjacent protons (H-3 with H-4).

Amine and Carboxylic Acid Protons: The protons of the amino (-NH₂) and carboxylic acid (-COOH) groups are exchangeable and may appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature.

Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-5 (CH₃) | ~ 1.2 - 1.4 | Doublet (d) |

| H-4 (CH) | ~ 3.5 - 3.8 | Multiplet (m) |

| H-3 (=CH) | ~ 5.7 - 6.0 | Doublet of Doublets (dd) |

| H-2 (=CH) | ~ 6.8 - 7.1 | Doublet of Doublets (dd) |

| -NH₂ | Variable | Broad Singlet (br s) |

| -COOH | Variable | Broad Singlet (br s) |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a separate signal.

The expected signals for the five carbon atoms are:

C-1 (Carbonyl Carbon): The carbon of the carboxylic acid group is the most deshielded and will appear at the lowest field (~170-175 ppm).

C-2 and C-3 (Alkene Carbons): The two sp²-hybridized carbons of the double bond will resonate in the typical alkene region of the spectrum (~120-140 ppm).

C-4 (Aliphatic Carbon): The sp³-hybridized carbon bonded to the nitrogen atom will appear in the range of ~50-60 ppm.

C-5 (Methyl Carbon): The methyl carbon is the most shielded and will appear at the highest field (~15-20 ppm).

Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-1 (COOH) | ~ 170 - 175 |

| C-3 (=CH) | ~ 125 - 135 |

| C-2 (=CH) | ~ 135 - 145 |

| C-4 (CH-NH₂) | ~ 50 - 60 |

| C-5 (CH₃) | ~ 15 - 20 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are employed. acs.org These techniques reveal correlations between nuclei, providing a detailed map of the molecule's bonding network.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show cross-peaks between H-2 and H-3, H-3 and H-4, and H-4 and the H-5 methyl protons, confirming the sequence of the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton signals (e.g., H-5) to their corresponding carbon signals (C-5).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of 4-Aminopent-2-enoic Acidbldpharm.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₅H₉NO₂, which corresponds to a monoisotopic mass of approximately 115.0633 Da. nih.gov

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺, with a measured mass-to-charge ratio (m/z) of approximately 116.0712. High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion ([M+H]⁺). The resulting fragmentation pattern provides valuable structural information. Plausible fragmentation pathways for this compound include:

Loss of water (H₂O) from the carboxylic acid group.

Loss of ammonia (B1221849) (NH₃) from the amino group.

Loss of the carboxyl group (•COOH) as a radical.

Cleavage of the carbon-carbon bonds in the aliphatic chain.

Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

| [M]⁺• | C₅H₉NO₂ | 115.06 | Molecular Ion |

| [M+H]⁺ | C₅H₁₀NO₂⁺ | 116.07 | Protonated Molecule |

| [M+H - H₂O]⁺ | C₅H₈NO⁺ | 98.06 | Loss of water |

| [M+H - NH₃]⁺ | C₅H₇O₂⁺ | 99.04 | Loss of ammonia |

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactionsarastirmax.comgrafiati.com

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups: the carboxylic acid, the primary amine, and the carbon-carbon double bond. arastirmax.com

Key expected absorption bands include:

O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid.

N-H Stretch: One or two sharp to medium bands appearing around 3300-3400 cm⁻¹ for the primary amine (-NH₂) group.

C=O Stretch: A very strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group in the carboxylic acid.

C=C Stretch: A medium intensity band in the 1640-1680 cm⁻¹ region, corresponding to the stretching of the carbon-carbon double bond.

N-H Bend: An absorption of variable intensity around 1590-1650 cm⁻¹, arising from the scissoring vibration of the primary amine group.

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |

| N-H Stretch | Primary Amine | 3300 - 3400 | Medium, Sharp |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong, Sharp |

| C=C Stretch | Alkene | 1640 - 1680 | Medium |

| N-H Bend | Primary Amine | 1590 - 1650 | Medium |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are indispensable in the analysis of amino acids like this compound, providing critical data on purity and stereochemical integrity. High-performance liquid chromatography (HPLC) and its chiral variants are primary tools for these assessments.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the chemical purity of synthesized compounds. For amino acids and their derivatives, reversed-phase HPLC is commonly employed. This method separates the target compound from impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Detailed research on the closely related isomer, (S)-2-aminopent-4-enoic acid hydrochloride, demonstrates a typical approach for purity validation. In this analysis, a C18 column is used with a mobile phase consisting of acetonitrile (B52724) and water, modified with 0.1% trifluoroacetic acid (TFA). The TFA acts as an ion-pairing agent to improve peak shape and retention of the polar amino acid. Detection is typically carried out using ultraviolet (UV) spectroscopy at a low wavelength, such as 210 nm, where the peptide bond and carboxylic acid functionalities absorb light. Purity is quantified by integrating the area of the main peak and comparing it to the total area of all detected peaks, with results for similar compounds often exceeding 97%.

Table 1: Representative HPLC Conditions for Purity Analysis of a Related Amino Acid

| Parameter | Condition | Source |

|---|---|---|

| Compound | (S)-2-Aminopent-4-enoic acid hydrochloride | |

| Technique | Reversed-Phase HPLC | |

| Stationary Phase | C18 Column | |

| Mobile Phase | Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) | |

| Detection | UV at 210 nm |

| Typical Purity | >97% | |

For chiral molecules such as this compound, which can exist as (R) and (S) enantiomers, determining the enantiomeric purity is crucial. Chiral HPLC is the definitive method for separating and quantifying these isomers. nih.gov This is accomplished by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govchromatographytoday.com

Several types of CSPs are effective for amino acid separations, including those based on cyclodextrins, macrocyclic glycopeptides (like teicoplanin), and brush-type selectors. nih.govchromatographytoday.com The choice of CSP and mobile phase is critical for achieving baseline resolution. For instance, the enantiomeric excess (ee) of (S)-2-aminopent-4-enoic acid hydrochloride has been confirmed to be ≥99% using a Chiralpak IA-3 column with a mobile phase of hexane (B92381) and isopropanol. The enantiomeric excess is calculated by integrating the resolved peaks in the chromatogram. The ability to separate free amino acid enantiomers directly eliminates potential uncertainty that could arise from using chiral derivatization reagents. chromatographytoday.com

Table 2: Example Chiral HPLC Method for Enantiomeric Excess (ee) Determination

| Parameter | Condition | Source |

|---|---|---|

| Compound | (S)-2-Aminopent-4-enoic acid hydrochloride | |

| Technique | Chiral HPLC | |

| Stationary Phase | Chiralpak IA-3 Column | |

| Mobile Phase | Hexane/Isopropanol (90:10) | |

| Detection | UV at 254 nm |

| Result | Enantiomeric Excess (ee) ≥99% | |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure of this compound and its Complexes

While specific crystallographic data for this compound is not readily found in published literature, studies on closely related compounds highlight the power of this technique. For example, the reaction between its isomer, 2-aminopent-4-enoic acid, and an iridium complex, [Ir(COD)(PMe3)3]Cl, has been characterized by X-ray diffraction. researchgate.netacs.org In this organometallic complex, the amino acid was shown to act as a tridentate ligand, coordinating to the iridium center through its nitrogen atom, an oxygen atom from the carboxylate group, and via the cleavage of a C-H bond. researchgate.net Such studies are crucial for understanding the coordination chemistry and reactivity of amino acids. For an isolated molecule like this compound, a successful crystallographic analysis would confirm the E/Z configuration of the double bond and the R/S configuration at the chiral center, providing an absolute structural reference.

Table 3: Information Obtainable from X-ray Crystallography

| Structural Information | Description |

|---|---|

| Absolute Stereochemistry | Unambiguously determines the (R) or (S) configuration at chiral centers. |

| Molecular Conformation | Defines the spatial arrangement of atoms, including torsion angles. |

| Bond Lengths & Angles | Provides precise measurements of the distances and angles between atoms. |

| Crystal Packing | Reveals how molecules are arranged in the solid-state lattice. |

| Intermolecular Interactions | Identifies non-covalent interactions like hydrogen bonding that stabilize the crystal structure. |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (S)-2-Aminopent-4-enoic acid |

| (S)-2-Aminopent-4-enoic acid hydrochloride |

| Acetonitrile |

| Trifluoroacetic acid (TFA) |

| Hexane |

| Isopropanol |

Mechanistic Investigations of Biochemical and Enzymatic Interactions of 4 Aminopent 2 Enoic Acid

Enzymatic Recognition and Substrate Specificity of 4-Aminopent-2-enoic Acid

Enzymatic recognition of this compound and its isomers is dictated by the specific architecture of enzyme active sites. As non-canonical amino acids, they can be recognized by enzymes that typically process proteinogenic amino acids, leading to a range of biological activities. mdpi.com The presence of an unsaturated bond in the carbon chain introduces conformational rigidity and distinct electronic properties compared to saturated counterparts, influencing binding affinity and catalytic processing. mdpi.com

Studies on related unsaturated amino acids provide insight into the factors governing their specificity. For example, research on phenylalanine aminomutase (PAM) investigated whether allylglycine (2-aminopent-4-enoic acid), a structural isomer, could serve as a substrate. msu.edu The enzyme was unable to convert allylglycine, suggesting that an aromatic phenyl ring is a crucial recognition element for the PAM active site. msu.edu During this investigation, trans-4-aminopent-2-enoic acid was considered as a potential product from the rearrangement of an allylic system, although it was not ultimately detected, highlighting that such structures are chemically plausible intermediates or products in enzymatic reactions. msu.edu

The substrate specificity of enzymes like ornithine aminotransferase (OAT) is also a subject of detailed study. While some OATs have a narrow substrate scope, others exhibit promiscuity, readily accepting various amino donors. nih.govuniprot.org The OAT from Toxoplasma gondii, for instance, can process N-acetylornithine and γ-aminobutyric acid (GABA), and this broader specificity is attributed to specific residues like Val79 in the active site that create space to accommodate different substrates. nih.govportlandpress.com This provides a model for how enzymes can recognize and process non-standard substrates like this compound.

Kinetic Analysis of Enzyme-4-Aminopent-2-enoic Acid Interactions

Detailed kinetic analysis, which measures parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat), is essential for quantifying the efficiency and nature of enzyme-substrate interactions. mdpi.com For non-canonical amino acids, these analyses can reveal whether the compound acts as a substrate, a competitive inhibitor, or an allosteric modulator. mdpi.com

While specific kinetic data (K_m, k_cat) for this compound are not extensively detailed in the available literature, studies on related enzymes and substrates establish the methodologies used. For instance, the kinetic preferences of phenylalanine ammonia-lyases (PALs) and aminomutases are determined by comparing the k_cat/K_m values for different substrates. nih.gov Similarly, the steady-state and pre-steady-state kinetic properties of OAT from Toxoplasma gondii were analyzed for various substrates, revealing its preference for GABA over L-ornithine based on k_cat/K_m values. portlandpress.com These approaches are directly applicable to characterizing the interaction between this compound and its target enzymes.

Competitive and Non-Competitive Inhibition Mechanisms by this compound

The structural isomer 2-aminopent-4-enoic acid (allylglycine) is a well-documented inhibitor of glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for GABA synthesis. wikipedia.orgmedchemexpress.comscbt.comselleckchem.com By acting as a GAD inhibitor, allylglycine blocks the conversion of glutamate to GABA. wikipedia.orgmedchemexpress.com This inhibitory action is fundamental to its biological effects, particularly its ability to modulate neurotransmitter levels.

Inhibition can occur through various mechanisms. A competitive inhibitor typically resembles the substrate and binds to the enzyme's active site, preventing the actual substrate from binding. A non-competitive inhibitor binds to a different site (an allosteric site), changing the enzyme's conformation and reducing its catalytic efficiency without blocking substrate binding directly. Studies on aminotransferases have shown that substrate specificity is often determined by a few key residues in the active site; mutation of these residues can convert an enzyme's preference from one substrate to another or enhance its inhibition by substrate analogs. drugbank.com For example, in ornithine aminotransferase, Tyr-85 is a major determinant of specificity, and its mutation dramatically alters the enzyme's reactivity with different substrates. drugbank.com

Interactions of this compound with Aminotransferases and Related Enzymes

The primary enzymatic targets for this compound and its isomers are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, which include a vast family of aminotransferases and decarboxylases involved in amino acid metabolism.

The most studied interaction is the inhibition of glutamate decarboxylase (GAD) by the isomer allylglycine (2-aminopent-4-enoic acid). wikipedia.orgmedchemexpress.comselleckchem.com GAD catalyzes the decarboxylation of glutamate to form the inhibitory neurotransmitter GABA. medchemexpress.com Inhibition of this enzyme is a key mechanism by which allylglycine exerts its biological effects. scbt.comselleckchem.com

Interactions with aminotransferases are also critical. These enzymes catalyze the transfer of an amino group from an amino acid to a keto acid.

Ornithine Aminotransferase (OAT): This enzyme is crucial for proline and glutamate metabolism. nih.gov While some OATs are highly specific, the enzyme from Toxoplasma gondii shows broad substrate specificity, accepting both N-acetylornithine and GABA. nih.govportlandpress.com The ability of its active site to accommodate these varied substrates suggests it could also interact with analogs like this compound.

Phenylalanine Aminomutase (PAM): This enzyme, which converts α-phenylalanine to β-phenylalanine, was tested with allylglycine. msu.edu The lack of reactivity suggested a strict requirement for an aromatic ring, but the study did consider trans-4-aminopent-2-enoic acid as a possible, though unobserved, reaction product. msu.edu

The following table summarizes the interactions of isomers and related enzymes.

| Enzyme | Interacting Compound | Nature of Interaction | Reference |

|---|---|---|---|

| Glutamate Decarboxylase (GAD) | 2-Aminopent-4-enoic acid (Allylglycine) | Inhibition | wikipedia.orgmedchemexpress.comselleckchem.com |

| Ornithine Aminotransferase (OAT) | GABA, N-acetylornithine (Substrates) | Alternative Substrate / Model for Binding | nih.govportlandpress.com |

| Phenylalanine Aminomutase (PAM) | 2-Aminopent-4-enoic acid (Allylglycine) | Tested as substrate (non-productive) | msu.edu |

| Phenylalanine Aminomutase (PAM) | trans-4-Aminopent-2-enoic acid | Hypothesized as potential product | msu.edu |

Modulation of Amino Acid Metabolism Pathways

By interacting with key enzymes, this compound and its isomers can significantly modulate metabolic pathways. The most direct example is the disruption of the GABA biosynthesis pathway.

Inhibition of glutamate decarboxylase (GAD) by allylglycine directly blocks the primary route for the synthesis of GABA from glutamate. wikipedia.orgmedchemexpress.com This leads to a depletion of GABA, a major inhibitory neurotransmitter, thereby altering the excitatory/inhibitory balance in the nervous system. scbt.com This modulation of the glutamate-GABA axis is a cornerstone of the compound's use as a research tool in neurobiology. wikipedia.org

Furthermore, interactions with aminotransferases like OAT can impact the metabolism of other amino acids such as ornithine, proline, and glutamate, which are central to numerous cellular processes, including the urea (B33335) cycle and biosynthetic pathways. nih.gov The ability of non-canonical amino acids to serve as substrates or inhibitors for these enzymes makes them valuable probes for studying metabolic flux and enzyme function in vitro. mdpi.com

Investigation of this compound as a Neurotransmitter Modulator in In Vitro Systems

The modulation of neurotransmitter systems is a key consequence of the enzymatic interactions of this compound isomers. The inhibition of GAD by allylglycine provides a direct mechanism for reducing the concentration of the inhibitory neurotransmitter GABA in in vitro systems, such as neuronal cultures. scbt.commedchemexpress.com This effect is widely used in research models to study the downstream consequences of GABA depletion. selleckchem.com

In vivo studies have correlated the injection of L-allylglycine into the hypothalamus of rats with decreases in local GABA levels, which in turn leads to physiological responses. While outside the scope of in vitro work, these findings are predicated on the same fundamental enzyme inhibition mechanism.

Structural-Activity Relationship (SAR) Studies on this compound Enantiomers

Structure-activity relationship (SAR) studies are crucial for understanding how the specific chemical structure of a molecule, including its stereochemistry and chain length, affects its biological activity.

Impact of Chain Length: SAR studies comparing analogs have shown that side-chain length influences inhibitory activity. For instance, 2-aminohex-5-enoic acid, which has a longer carbon chain than 2-aminopent-4-enoic acid, demonstrates enhanced collagenase inhibition, highlighting the role of chain length in enzyme-substrate interactions.

Role of Aromatic Groups: In studies with phenylalanine aminomutase (PAM), the enzyme was unable to process allylglycine but could process substrates with a phenyl ring. msu.edu This suggests that for some enzymes, hydrophobic or aromatic interactions are essential for proper substrate binding and catalysis. msu.edu

Stereochemistry of Enantiomers: The stereochemistry at the α-carbon is often a critical determinant of biological activity due to the chiral nature of enzyme active sites. While specific activity data for the enantiomers of this compound is limited, it is a general principle that (R)- and (S)-enantiomers exhibit different biological interactions. For example, the synthesis of enantiomerically pure (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids has been pursued for their potential as peptidomimetics. medchemexpress.com

The following table summarizes key SAR findings for aminopentenoic acid analogs.

| Structural Feature | Observation | Implication for Activity | Reference |

|---|---|---|---|

| Carbon Chain Length | Longer chain (C6 vs. C5) increases collagenase inhibition. | Hydrophobic interactions in the binding pocket are likely important. | |

| Aromatic Ring | Presence of a phenyl ring is required for Phenylalanine Aminomutase activity. | Specific aromatic interactions are necessary for substrate recognition in some enzymes. | msu.edu |

| Stereochemistry | Enantiomers (R vs. S) are known to have divergent biological interactions. | Chiral recognition by the enzyme active site is critical for binding and activity. |

Computational Chemistry and Theoretical Modeling of 4 Aminopent 2 Enoic Acid

Quantum Mechanical (QM) Calculations for Molecular Properties

Quantum mechanical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of experimental data. For 4-aminopent-2-enoic acid, these methods can elucidate its three-dimensional structure, electronic characteristics, and spectroscopic signatures.

Geometry Optimization and Conformational Analysis of this compound

The geometry of this compound, with its flexible backbone and multiple rotatable bonds, can be explored using computational methods. Conformational analysis of analogous unsaturated δ-amino acid residues, such as a terminally blocked (E) β,γ-unsaturated δ-amino acid, has been performed using Density Functional Theory (DFT) calculations at the M06L/6-31+G(d,p) level. upc.edu These studies reveal a preference for specific backbone torsion angles that lead to either extended or folded conformations.

In the case of the unsaturated δ-amino acid analog, certain conformations are stabilized by a ten-membered hydrogen-bonded ring (C10), which is characteristic of a β-turn structure in peptides. upc.edu This intramolecular hydrogen bond forms between the amino and carboxyl groups. Conversely, other conformers adopt a more extended shape, which would favor intermolecular interactions in a condensed phase. upc.edu For this compound, a similar equilibrium between folded, hydrogen-bonded structures and extended conformers is anticipated.

A theoretical conformational analysis of a related terminally blocked Boc-5-aminopent-3-(E)-enoyl-NHiPr revealed several minimum energy conformations. The relative energies and key dihedral angles for the most stable conformers are indicative of the molecule's flexibility.

Table 1: Calculated Conformational Data for a Related Unsaturated δ-Amino Acid Analog (Data adapted from a DFT study on a terminally blocked (E) β,γ-unsaturated δ-amino acid) upc.edu

| Conformer | Relative Energy (kcal/mol) | Key Torsion Angle (degrees) | H-Bonding |

| Folded (C10) | 0.00 | -85.4 | Intramolecular |

| Extended 1 | 0.52 | 178.2 | Intermolecular (potential) |

| Extended 2 | 0.89 | -175.9 | Intermolecular (potential) |

| Folded (C7) | 1.23 | 65.1 | Intramolecular |

Electronic Structure Analysis Including HOMO-LUMO Energy Gaps

The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. acs.org

Computational studies on a wide range of organic molecules, including amino acids, have established methodologies for accurately predicting HOMO-LUMO gaps using DFT with functionals like B3LYP. acs.orgnih.gov For unsaturated compounds like this compound, the presence of the C=C double bond is expected to lower the HOMO-LUMO gap compared to its saturated analogue, 4-aminopentanoic acid, indicating increased reactivity. The π-system of the double bond contributes to a higher energy HOMO and a lower energy LUMO.

In a study of various organic compounds, it was shown that the introduction of unsaturation significantly impacts the Egap. nih.gov While specific values for this compound are not published, we can infer the expected trend from general principles and studies on other unsaturated molecules.

Table 2: Representative HOMO-LUMO Gaps for Saturated and Unsaturated Systems (Illustrative data based on general computational chemistry principles)

| Molecule Type | Typical HOMO-LUMO Gap (eV) | Expected Reactivity |

| Saturated Amino Acid | > 5.0 | Lower |

| Unsaturated Amino Acid | < 4.5 | Higher |

The electrophilicity index, which is related to the HOMO and LUMO energies, is another important descriptor of reactivity. For similar amino acids, this has been shown to correlate with the absolute reduction potential. researchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts for organic molecules has seen significant advances through the use of DFT and machine learning models. frontiersin.orgarxiv.org For this compound, the chemical shifts would be highly dependent on the molecule's conformation and the solvent environment. The protons and carbons near the double bond, the chiral center, and the carboxylic acid and amine groups would have characteristic predicted shifts. Machine learning models trained on large datasets of experimental and calculated NMR data can achieve high accuracy, with mean absolute errors often below 0.2 ppm for 1H and 2.0 ppm for 13C. arxiv.org Online tools and specialized software can perform these predictions based on a drawn chemical structure. nmrdb.org

Vibrational Frequencies: The infrared (IR) spectrum of this compound can be predicted through the calculation of its vibrational frequencies. These calculations, typically performed using DFT, can help to identify characteristic vibrational modes. For this compound, key predicted frequencies would include the N-H stretching of the amine group, the O-H and C=O stretching of the carboxylic acid group, and the C=C stretching of the alkene moiety. In a study of 5-aminovaleric acid, DFT calculations were used to rationalize experimental IR spectra, including the signatures of intramolecular hydrogen bonding. aip.org A similar approach for this compound would reveal how its vibrational modes are influenced by its conformation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics simulations can provide insights into the dynamic behavior of this compound in solution, revealing how it interacts with solvent molecules and how its conformation fluctuates over time. While specific MD studies on this compound are lacking, simulations of other amino acids in aqueous solution have been extensively performed. nih.govnih.gov

These studies typically employ force fields such as OPLS-AA, Amber, or CHARMM to model the interatomic interactions. An MD simulation of this compound in a water box would likely show the formation of a stable hydration shell around the polar amino and carboxyl groups. The simulations would also capture the conformational transitions between the folded and extended states mentioned in the QM section, providing information on their relative populations and the energy barriers for interconversion. The effect of the solvent on the stability of the intramolecular hydrogen bond could also be assessed.

Computational Studies on Hydrogen Bonding and Intermolecular Interactions Involving this compound

The amino and carboxylic acid groups of this compound are capable of acting as both hydrogen bond donors and acceptors, allowing for a variety of intermolecular interactions. Computational studies can quantify the strength and geometry of these interactions.

Quantum chemical calculations on amino acids and peptides have shown that hydrogen bonds involving the peptide backbone have characteristic geometries. nih.gov For this compound, both intramolecular hydrogen bonding (in folded conformations) and intermolecular hydrogen bonding (leading to dimers or larger aggregates) are possible. The strength of these hydrogen bonds can be estimated using energy decomposition analysis or by examining the electron density at the bond critical points using Quantum Theory of Atoms in Molecules (QTAIM). Studies on similar molecules highlight the importance of both electrostatic and covalent contributions to the hydrogen bond strength.

Ligand-Protein Docking and Molecular Modeling of Enzyme-4-Aminopent-2-enoic Acid Complexes

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein. researchgate.net While there are no specific docking studies published for this compound, studies on the saturated analogue, (R)-4-aminopentanoic acid, with glutamate (B1630785) dehydrogenase provide a useful model. frontiersin.orgnih.gov

In these studies, the ligand was docked into the active site of the enzyme, and the interactions were analyzed. Key interactions typically involve hydrogen bonds between the ligand's carboxyl and amino groups and polar residues in the enzyme's active site, as well as van der Waals interactions with nonpolar residues. For this compound, the presence of the double bond could lead to additional π-π or π-alkyl interactions with aromatic or aliphatic residues in the binding pocket.

A hypothetical docking study of this compound into an enzyme active site would likely reveal the following interactions:

Table 3: Predicted Ligand-Protein Interactions for this compound (Based on docking studies of analogous amino acids) frontiersin.orgnih.gov

| Functional Group of Ligand | Potential Interacting Residue Type | Type of Interaction |

| Carboxyl Group | Arginine, Lysine, Serine, Asparagine | Hydrogen Bond, Salt Bridge |

| Amino Group | Aspartate, Glutamate, Serine | Hydrogen Bond, Salt Bridge |

| Alkene Moiety | Phenylalanine, Tyrosine, Tryptophan | π-π or π-cation Stacking |

| Methyl Group | Leucine, Isoleucine, Valine | Hydrophobic (van der Waals) |

The results of such docking studies, often refined with molecular dynamics simulations, can provide valuable insights into the potential biological activity of the compound as an enzyme inhibitor or substrate. mdpi.com

Applications of 4 Aminopent 2 Enoic Acid in Synthetic Organic Chemistry and Chemical Biology

Utilization of 4-Aminopent-2-enoic Acid as a Chiral Building Block in Complex Molecule Synthesis

This compound, a non-proteinogenic amino acid, serves as a valuable chiral building block in the asymmetric synthesis of more complex molecules. Its structure, featuring both an amine and a carboxylic acid group, along with a terminal double bond, allows for diverse chemical modifications. solubilityofthings.com The chirality at the α-carbon is a key feature that chemists exploit to create stereochemically pure pharmaceuticals and agrochemicals.

One notable application is in the synthesis of enantiomerically pure (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids. This is achieved through the stereoselective allylation of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones. The reaction proceeds with high diastereoselectivity, and subsequent hydrolysis yields the desired enantiopure α-alkylated α-amino acids. rsc.org

Furthermore, derivatives of this compound are instrumental in constructing larger, biologically active molecules. For instance, (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid is a derivative used in peptide synthesis and medicinal chemistry. medchemexpress.com The Boc protecting group allows for controlled peptide bond formation, while the vinyl group offers a site for further chemical elaboration.

Table 1: Examples of Complex Molecules Synthesized Using this compound Derivatives

| Derivative | Synthesized Molecule | Significance | Reference |

|---|---|---|---|

| (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids | Enantiomerically pure α-alkylated α-amino acids | Important chiral synthons for various complex targets. | rsc.org |

| (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid | Peptide-based structures | Used in the development of new therapeutics and biochemical probes. | medchemexpress.com |

Role as a Scaffold for the Generation of Diverse Chemical Libraries

The structural features of this compound make it an excellent scaffold for generating diverse chemical libraries. A scaffold in medicinal chemistry is a core molecular structure to which various functional groups can be attached, leading to a large number of structurally related compounds. These libraries are then screened for biological activity to identify new drug leads.

The presence of multiple reactive sites on the this compound molecule—the amino group, the carboxylic acid group, and the double bond—allows for the introduction of a wide array of chemical substituents. This versatility enables the creation of libraries with significant chemical diversity. For instance, the amino group can be acylated, alkylated, or used in peptide coupling reactions. The carboxylic acid can be esterified or converted to an amide. The double bond can undergo various reactions such as hydrogenation, halogenation, or cycloaddition.

The use of this compound and its derivatives as scaffolds is evident in the synthesis of libraries of compounds for screening against various biological targets, including enzymes and receptors. ontosight.ai This approach is a cornerstone of modern drug discovery, facilitating the rapid exploration of chemical space to find novel bioactive molecules.

Incorporation into Peptides and Peptidomimetics for Biochemical Probing

The incorporation of non-canonical amino acids like this compound into peptides is a powerful strategy for creating novel biochemical probes. These modified peptides, often called peptidomimetics, can exhibit enhanced properties such as increased metabolic stability, altered conformation, and novel biological activities compared to their natural counterparts. researchgate.net

The vinyl group of this compound introduces a unique structural and functional element into a peptide chain. This can influence the peptide's secondary structure and its interaction with biological targets. For example, the replacement of a natural amino acid with this compound can be used to probe the active site of an enzyme or the binding pocket of a receptor.

A specific example includes the use of (S)-2-aminopent-4-enoic acid in the synthesis of cyclic opioid peptide agonists and antagonists. chemicalbook.com Furthermore, it has been incorporated into cystobactamids, a class of antibiotics, to generate analogues with broad-spectrum antibacterial activity. acs.org The introduction of this unnatural amino acid can lead to peptides with improved pharmacological profiles.

Development of this compound Analogs as Probes for Biological Pathway Elucidation

Analogs of this compound are valuable tools for elucidating biological pathways. By systematically modifying the structure of the parent compound, researchers can create a suite of molecular probes to investigate specific biological processes.

One area of interest is the development of fluorinated analogs. The introduction of fluorine can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, making fluoro-substituted compounds like 4-amino-5-fluoropent-2-enoic acid interesting candidates for probing enzyme and receptor functions. ontosight.ai These analogs have been explored for their potential as modulators of various biological targets, with applications in areas such as cancer research and neurotransmission. ontosight.ai

Another approach involves creating derivatives with reactive moieties that can covalently label their biological targets. For example, (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid contains a bromine atom that can react with nucleophilic residues in a protein, allowing for the identification and characterization of binding partners.

Table 2: Examples of this compound Analogs and Their Applications as Biological Probes

| Analog | Application | Mechanism/Target | Reference |

|---|---|---|---|

| 4-Amino-5-fluoropent-2-enoic acid | Probing enzyme and receptor function | Potential inhibitor/modulator with altered pharmacokinetic properties. | ontosight.ai |

| (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid | Covalent labeling of biological targets | The bromine atom acts as a reactive handle for nucleophilic substitution. |

Investigations of this compound in Models of Neuronal Injury and Oxidative Stress

Research has explored the potential neuroprotective effects of this compound and its derivatives in models of neuronal injury and oxidative stress. Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the body's ability to detoxify them, is implicated in a variety of neurodegenerative diseases.

In vitro studies have demonstrated that treatment with (S)-2-aminopent-4-enoic acid can protect neuronal cells from oxidative stress induced by agents like hydrogen peroxide. The compound was found to reduce apoptosis (programmed cell death) and increase cell viability in these models. The proposed mechanism for this neuroprotective effect involves the modulation of antioxidant enzyme activities.

These findings suggest that this compound and its analogs could serve as lead compounds for the development of therapeutic agents for conditions associated with neuronal injury and oxidative stress.

Historical Context and Future Directions in 4 Aminopent 2 Enoic Acid Research

Chronology of Key Discoveries and Methodological Advancements Related to 4-Aminopent-2-enoic Acid

While a precise timeline for the initial discovery of this compound is not prominently documented, research into structurally related unsaturated amino acids was active in the mid-1980s. For instance, a 1985 study investigated the (Z) and (E) isomers of 5-aminopent-2-enoic acid for their activity at GABA receptors, indicating a broader interest in this class of compounds during that period. grafiati.com The study of this compound and its isomers has been heavily reliant on the development of sophisticated analytical and synthetic methodologies.

Key methodological advancements that have enabled detailed research include:

Protecting Group Chemistry : The ability to selectively block reactive sites on the molecule has been crucial. The introduction of the tert-butoxycarbonyl (Boc) group to protect the primary amine is a foundational technique, typically achieved using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). This allows for subsequent chemical modifications without interference from the highly reactive amino group. The Boc group can be later removed under acidic conditions, for example, with trifluoroacetic acid (TFA).

Spectroscopic and Chromatographic Analysis : Modern analytical techniques are indispensable for characterizing these molecules. Methods such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are routinely used to confirm the structure, purity, and stereochemistry of synthetic products. bldpharm.comacs.org

Chiral Separation : As synthetic methods often produce a mixture of enantiomers (mirror-image isomers), techniques to separate them are vital. Chiral chromatography and enzymatic kinetic resolution are employed to isolate the desired stereoisomer of related amino acids.

Evolution of Synthetic Strategies and Stereocontrol for this compound

The synthesis of this compound, particularly its enantiomerically pure forms, has evolved significantly, moving from classical methods to highly advanced stereoselective strategies.

Early and Foundational Strategies: Initial approaches often relied on the "chiral pool," using naturally occurring chiral molecules as starting materials. For its isomer, (S)-2-aminopent-4-enoic acid, a prominent route starts from L-serine, a natural amino acid. This strategy involves chemically modifying the serine backbone, for instance, by replacing the hydroxyl group with an allyl group via a Mitsunobu reaction, to build the desired carbon skeleton while retaining the original stereochemistry.

Advanced Stereocontrol: Achieving precise control over the three-dimensional arrangement of atoms (stereocontrol) is a major focus of modern organic synthesis. This is critical because different stereoisomers can have vastly different biological activities.

Asymmetric Catalysis : This approach uses small amounts of a chiral catalyst to generate large quantities of a single enantiomer. For related structures, chiral phosphine (B1218219) ligands paired with transition metals like rhodium have been shown to enhance stereoselectivity.

Chiral Auxiliaries : Another strategy involves temporarily attaching a chiral molecule (an auxiliary) to the starting material. This auxiliary guides the reaction to produce a specific stereoisomer. For example, chiral glycine (B1666218) enolate derivatives have been employed in the stereoselective synthesis of complex amino acids. acs.org

Enzymatic Methods : Enzymes, being inherently chiral, can be used as highly specific catalysts for producing single enantiomers, a process known as enzymatic kinetic resolution.

The table below summarizes key aspects of a modern, stereoselective synthetic route for a closely related isomer, demonstrating the high level of control achievable.

Interactive Table 1: Example of a Stereoselective Synthesis for (S)-2-aminopent-4-enoic acid hydrochloride

| Parameter | Description | Reference |

|---|---|---|

| Starting Material | L-serine (a natural chiral amino acid) | |

| Key Reaction | Mitsunobu reaction to introduce the allyl group | |

| Stereochemical Outcome | Enantiomeric excess (ee) >98% | |

| Overall Yield | 72% | |

| Final Step | Salt formation with hydrochloric acid |

Emerging Research Areas and Unexplored Potential of this compound and its Analogs

The unique structure of this compound—containing both an amino acid backbone and an unsaturated carbon chain—makes it a valuable chiral building block for creating more complex molecules. solubilityofthings.com Current and future research is focused on leveraging this structure to develop novel compounds with specific functions.

Key Emerging Areas:

Metabolic Engineering : Researchers are designing analogs of unsaturated amino acids to create new biosynthetic pathways within organisms. acs.org For example, a derivative, the l-stereoisomer of 5-allyloxy-2-amino-pent-3-enoic acid (APE), was designed as a substrate for a ring-closing metathesis reaction inside a cell. acs.org This represents a sophisticated approach to synthetic biology.

Pharmacological Probes : The structural similarity of these compounds to neurotransmitters like GABA allows them to be used as tools to study receptor function. The (Z) isomer of the related 5-aminopent-2-enoic acid was shown to be a GABA agonist, highlighting the potential for discovering new neurologically active agents. grafiati.com

Development of Novel Analogs : The core structure is being systematically modified to create analogs with new properties. The synthesis of fluorinated versions represents an effort to explore how halogenation affects the molecule's chemical and biological behavior. acs.orgscholaris.ca These modifications can influence factors like metabolic stability and binding affinity.

The table below outlines some of the innovative research directions being pursued with analogs of this compound.

Interactive Table 2: Emerging Research with Analogs of this compound

| Research Area | Analog Example | Potential Application | Reference |

|---|---|---|---|

| Metabolic Metathesis | L-stereoisomer of 5-allyloxy-2-amino-pent-3-enoic acid | Creation of new biosynthetic pathways | acs.org |

| Neuroreceptor Studies | (Z)-5-Aminopent-2-enoic acid | Probing GABA receptor activity | grafiati.com |

| Fluorinated Derivatives | 3-Fluoro-5-aminolevulinic acid (a fluorinated analog) | Development of novel bioactive compounds | acs.org |

Q & A

Q. What strategies address variability in observed biological activity of this compound across in vitro studies?

- Methodological Answer : Variability may stem from differences in cell-line permeability or assay conditions (e.g., serum-free vs. serum-containing media). Use isogenic cell lines and standardized assay protocols (e.g., CLSI guidelines). Dose-response curves with Hill slope analysis can distinguish true activity from artifacts. Meta-analyses of published data should account for batch effects and normalization methods .

Q. How can computational models predict the metabolic stability of this compound in pharmacokinetic studies?

- Methodological Answer : Molecular dynamics simulations (e.g., AMBER or GROMACS) model interactions with metabolic enzymes (e.g., cytochrome P450). QSAR models trained on amino acid analogs improve predictability. In vitro microsomal stability assays (human/rat liver microsomes) validate computational predictions, with LC-MS quantification of parent compound degradation .

Q. What statistical approaches are suitable for analyzing clustered data in structure-activity relationship (SAR) studies?

- Methodological Answer : Mixed-effects models account for nested variables (e.g., repeated measurements across batches). Principal Component Analysis (PCA) reduces dimensionality in multivariate datasets. For hypothesis testing, permutation-based methods (e.g., bootstrapping) mitigate false positives in small-sample studies .

Data Presentation and Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.